molecular formula C13H13N5O2S2 B2736406 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034615-43-3

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2736406
CAS No.: 2034615-43-3
M. Wt: 335.4
InChI Key: JPZOXIUTDDRISA-UHFFFAOYSA-N
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Description

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide ( 2034615-43-3) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C13H13N5O2S2 and a molecular weight of 335.40 g/mol, this hybrid molecule incorporates two distinct pharmacophores: a 1,2,4-oxadiazole and a 1,2,3-thiadiazole ring, linked via a thiophene scaffold . The 1,2,4-oxadiazole moiety is a well-known bioisostere for esters and carboxamides, contributing to metabolic stability and influencing the pharmacokinetic properties of lead compounds . This heterocyclic system is present in several commercially available drugs and is extensively investigated for its broad therapeutic potential, including anti-infective and anti-inflammatory applications . Concurrently, the 1,2,3-thiadiazole core is a privileged structure in anticancer and antimicrobial agent development . The specific combination of these rings in a single molecule makes this compound a valuable chemical tool for probing new biological targets and structure-activity relationships (SAR), particularly in the development of kinase inhibitors and other enzyme-targeted therapies . Researchers can utilize this high-purity compound to screen for activity against various disease models, to investigate the role of hybrid heterocycles in molecular recognition, and as a key intermediate in the synthesis of more complex chemical entities. Its calculated properties include an XLogP3 of 3.1, indicating good lipophilicity, and a topological polar surface area (TPSA) of 150 Ų, which provides insight into its potential membrane permeability . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S2/c1-3-4-9-10(22-18-16-9)11(19)15-13-8(5-6-21-13)12-14-7(2)17-20-12/h5-6H,3-4H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZOXIUTDDRISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=C(C=CS2)C3=NC(=NO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that combines several heterocyclic structures known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with an oxadiazole and a thiophene moiety. This unique combination is thought to enhance its biological activity due to the electronic and steric properties imparted by these heterocycles.

PropertyValue
Molecular FormulaC12H14N4O2S2
Molar Mass286.39 g/mol
Density1.372 g/cm³
Melting PointNot specified

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its structure allows it to interfere with microbial metabolism or inhibit essential enzymes.
  • Anticancer Properties : Research indicates that derivatives of thiadiazole and oxadiazole can inhibit DNA synthesis in cancer cells without affecting protein synthesis. This selective action is crucial for developing anticancer agents .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory actions by modulating pathways involved in inflammation and immune response.

Biological Activity Data

Recent studies have reported the biological activities of compounds related to this compound. Below are some key findings:

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli20.5
AnticancerHepG24.37 ± 0.7
AnticancerA5498.03 ± 0.5
Anti-inflammatoryRAW 264.7 cellsNot specified

Case Study 1: Anticancer Activity

In vitro studies on HepG2 (liver cancer) and A549 (lung cancer) cell lines demonstrated that the compound significantly inhibited cell proliferation with IC50 values of 4.37 µM and 8.03 µM respectively . The mechanism involves the inhibition of DNA synthesis pathways critical for cell division.

Case Study 2: Antimicrobial Efficacy

A study investigating the antimicrobial properties against E. coli revealed an IC50 value of 20.5 µM . This suggests that the compound could be a potential candidate for developing new antibiotics.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in therapeutics:

  • Absorption : The presence of lipophilic groups may enhance its absorption through biological membranes.
  • Distribution : The compound's distribution in tissues can be influenced by its molecular weight and solubility.
  • Metabolism : Initial studies suggest that metabolic pathways may involve oxidation and conjugation reactions.
  • Excretion : Further research is needed to determine the excretion pathways and half-life of this compound in vivo.

Scientific Research Applications

Anticancer Activity

The compound's potential as an anticancer agent has been a focal point of research. Several studies have indicated that derivatives of thiadiazoles and oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing the 1,3,4-thiadiazole ring have demonstrated the ability to inhibit RNA and DNA synthesis in cancer cells without affecting protein synthesis, making them promising candidates for further development .

Case Study:
In a study evaluating a series of thiadiazole derivatives, it was found that certain compounds exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against multiple cancer cell lines such as OVCAR-8 and NCI-H40 . This suggests that N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide may possess similar or enhanced anticancer properties.

Antibacterial Properties

The compound has also been investigated for its agricultural applications, particularly for its antibacterial effects against plant pathogens. Research has shown that oxadiazole derivatives can exhibit strong antibacterial activities against bacteria such as Xanthomonas oryzae, which is responsible for significant crop diseases.

Experimental Findings:
In studies assessing the efficacy of various oxadiazole derivatives, several compounds demonstrated effective antibacterial action with EC50 values indicating potent activity. For example, certain derivatives showed EC50 values below 30 μg/mL against Xanthomonas oryzae . This suggests that this compound could be a valuable addition to agricultural pest management strategies.

Potential Applications

The unique structural characteristics of this compound lend themselves to potential applications in materials science. The presence of thiophene and oxadiazole rings enhances the electronic properties of materials developed from this compound.

Research Directions:
Future research may focus on synthesizing polymeric materials incorporating this compound to explore its electrical conductivity and thermal stability properties. Such advancements could lead to innovations in electronic devices and sensors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related analogs:

Compound Name/Class Core Heterocycles Substituents/Functional Groups Biological Activity (Reported) References
Target Compound 1,2,4-Oxadiazole, 1,2,3-Thiadiazole Propyl, methyl, thiophene, carboxamide Hypothetical: Anticancer, antimicrobial -
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate 1,2,4-Triazole Naphthalene, thioester, methoxybenzyl Not specified (synthesis focus)
N-Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides Thiazole 4-Methyl, pyridinyl, carboxamide Anticancer (statistically validated)
1,3,4-Thiadiazole derivatives (e.g., trichloroethyl-phenylamino analogs) 1,3,4-Thiadiazole Trichloroethyl, phenylamino Antimicrobial, antitumor
Key Observations:

Heterocyclic Core: The target’s 1,2,3-thiadiazole distinguishes it from the more common 1,3,4-thiadiazole derivatives, which are extensively studied for antimicrobial and antitumor activities . The 1,2,3-isomer may exhibit distinct electronic properties and binding affinities. The 1,2,4-oxadiazole in the target contrasts with the 1,2,4-triazole in Compound 6a (). Oxadiazoles are known for metabolic stability and bioisosteric replacement of ester/carbamate groups, while triazoles often enhance hydrogen-bonding interactions .

The thiophene-oxadiazole linkage in the target is structurally distinct from the naphthalene-thioester moiety in Compound 6a, which could influence solubility and π-π stacking interactions .

Biological Activity: While the target’s activity remains uncharacterized in the evidence, thiazole carboxamides () demonstrate statistically significant anticancer effects, validated via Student’s t-test (p < 0.05) . Similar assays could be applied to evaluate the target. 1,3,4-Thiadiazoles () show broad-spectrum antimicrobial activity, attributed to their ability to disrupt bacterial cell membranes . The target’s 1,2,3-thiadiazole core may offer novel mechanisms.

Pharmacological Potential and Challenges

  • Advantages of the Target :

    • The dual heterocyclic system (oxadiazole + thiadiazole) may synergize electronic effects, enhancing target binding.
    • The propyl chain could balance solubility and lipophilicity, optimizing bioavailability.
  • Limitations: The 1,2,3-thiadiazole’s rarity in literature complicates activity prediction. No pharmacokinetic data (e.g., metabolic stability, toxicity) are available in the evidence.

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